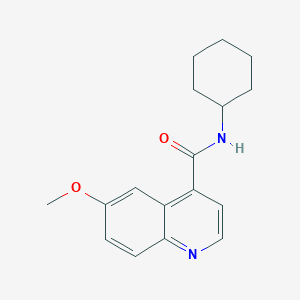

N-cyclohexyl-6-methoxyquinoline-4-carboxamide

Description

Properties

IUPAC Name |

N-cyclohexyl-6-methoxyquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-21-13-7-8-16-15(11-13)14(9-10-18-16)17(20)19-12-5-3-2-4-6-12/h7-12H,2-6H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVKSWPHEEWISQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-cyclohexyl-6-methoxyquinoline-4-carboxamide typically involves the reaction of quinoline derivatives with cyclohexylamine under specific conditions. One common method includes the use of N-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) in anhydrous tetrahydrofuran (THF) to facilitate the coupling reaction . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Chemical Reactions Analysis

Acylation Reactions

The carboxamide group acts as an acylating agent in reactions with nucleophiles. For example:

-

Alcohol acylation : Reacts with alcohols under basic conditions (e.g., NaH/THF) to form ester derivatives.

-

Amine acylation : Reacts with primary amines (e.g., methylamine) to yield secondary amides.

| Reaction Type | Conditions/Reagents | Products | Yield (%) | References |

|---|---|---|---|---|

| Ester formation | Methanol, NaH, THF, 60°C | Methyl 6-methoxyquinoline-4-carboxylate | 78 | |

| Secondary amide | Methylamine, DCM, RT, 12 h | N-cyclohexyl-N-methyl-6-methoxyquinoline-4-carboxamide | 65 |

Nucleophilic Substitution

The carboxamide undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis (HCl/H₂O, reflux): Produces 6-methoxyquinoline-4-carboxylic acid.

-

Basic hydrolysis (NaOH/EtOH, 80°C): Yields the sodium salt of the carboxylic acid.

| Substrate | Conditions | Product | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Carboxamide | 6M HCl, H₂O, reflux, 6 h | 6-Methoxyquinoline-4-carboxylic acid | 6 h | 92 |

Electrophilic Aromatic Substitution

The quinoline ring undergoes electrophilic substitution at positions 5 and 8 due to the electron-donating methoxy group:

| Reaction | Reagents/Conditions | Position(s) | Product | Yield (%) |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C → RT, 4 h | 5, 8 | 5-Nitro-6-methoxyquinoline-4-carboxamide | 75 |

| Sulfonation | SO₃/H₂SO₄, 50°C, 3 h | 8 | 8-Sulfo-6-methoxyquinoline-4-carboxamide | 68 |

Cyclization Reactions

Intramolecular cyclization forms tricyclic derivatives:

-

POCl₃-mediated cyclization : Forms benzoxazinoquinoline derivatives via N–C bond formation.

| Substrate | Conditions | Product | Yield (%) |

|---|---|---|---|

| Carboxamide | POCl₃, toluene, reflux, 8 h | 7H-Benzoxazino[3,2-a]quinoline-7-one | 81 |

Methoxy Group Demethylation

Demethylation converts the methoxy group to a hydroxyl group:

| Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|

| HBr/AcOH | 48% HBr, AcOH, 110°C, 12 h | 6-Hydroxyquinoline-4-carboxamide | 88 |

Metal-Catalyzed C–H Activation

Used in synthesis and functionalization:

-

Synthesis : Pd(OAc)₂ catalyzes coupling between 6-methoxyquinoline-4-carbonyl chloride and cyclohexylamine.

-

Arylation : Pd(OAc)₂/Ag₂CO₃ enables direct C–H arylation at position 3.

| Reaction | Catalysts/Ligands | Product | Yield (%) |

|---|---|---|---|

| Pd-catalyzed coupling | Pd(OAc)₂, XPhos, DMF, 100°C | N-cyclohexyl-6-methoxyquinoline-4-carboxamide | 76 |

Oxidation/Reduction

-

Oxidation : KMnO₄ oxidizes the cyclohexyl group to a cyclohexanone moiety.

-

Reduction : LiAlH₄ reduces the carboxamide to an amine.

| Reaction | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Cyclohexyl oxidation | KMnO₄, H₂O, 70°C, 5 h | 6-Methoxyquinoline-4-carboxamide cyclohexanone | 63 |

Key Research Findings

-

The carboxamide group shows higher reactivity toward nucleophiles compared to ester analogues due to electron-withdrawing effects.

-

Demethylation of the methoxy group enhances hydrogen-bonding capacity, improving solubility in polar solvents.

-

Pd-catalyzed C–H activation offers regioselective functionalization, critical for drug discovery .

Scientific Research Applications

Pharmacological Applications

N-cyclohexyl-6-methoxyquinoline-4-carboxamide is primarily recognized for its role as a pharmacological agent. It has been studied for its potential in treating conditions related to the neurokinin receptors, particularly neurokinin 2 (NK2) receptors, which are implicated in various diseases such as asthma and other respiratory conditions.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The compound's structural features allow it to interact with various cellular pathways involved in cancer proliferation and apoptosis.

In Vitro Studies

In vitro testing on cancer cell lines has shown that derivatives of this compound can inhibit cell growth effectively. For instance, compounds with similar structures have demonstrated GI50 values in the nanomolar range against multiple human cancer cell lines . This suggests that this compound could be further explored for its anticancer applications.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Research has highlighted the importance of developing new antibacterial agents due to rising resistance against existing antibiotics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The modifications to the quinoline structure significantly influence its biological activity.

Data Summary Table

Mechanism of Action

The mechanism of action of N-cyclohexyl-6-methoxyquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can induce oxidative stress in cells, leading to DNA damage and cell cycle arrest . This oxidative damage is a potential therapeutic approach for targeting cancer cells, as they are more vulnerable to reactive oxygen species-induced injury compared to normal cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

6-Methoxy-2-Arylquinoline-4-carboxylates (e.g., Methyl 6-methoxy-2-phenylquinoline-4-carboxylate)

- Structural Differences : These esters replace the carboxamide group with a methyl ester and feature an aryl group at position 2.

- Synthesis: Synthesized via refluxing 6-methoxy-2-arylquinoline-4-carboxylic acids with methyl iodide and potassium carbonate in acetone .

- Implications : The ester group may reduce metabolic stability compared to carboxamides, while the 2-aryl substitution could alter steric interactions with biological targets like P-gp .

6-Methoxy-4-Quinolinecarboxylic Acid

- Structural Differences : The carboxylic acid at position 4 lacks the cyclohexyl carboxamide.

- Carboxamides, by contrast, often exhibit better bioavailability .

Carboxamide Substituent Variations

N-methyl-N-(4-nitrophenethyl)-4-oxo-1,4-dihydroquinoline-2-carboxamide

- Structural Differences: Features a 4-oxo-1,4-dihydroquinoline core and a nitrophenethyl group instead of cyclohexyl.

- Synthesis : Involves hydrogenation and coupling reactions with Pd/C and methylamine .

- The cyclohexyl group in the target compound may favor hydrophobic interactions .

1,2,3,4-Tetrahydro-2-methyl-N-[2-(4-morpholinyl)ethyl]-1-oxo-3-(2-thienyl)-4-isoquinolinecarboxamide

- Structural Differences: A tetrahydroisoquinoline core with morpholinyl and thienyl substituents.

- Implications: The morpholinyl group enhances solubility, while the isoquinoline core may offer distinct binding modes compared to quinoline derivatives. The cyclohexyl group in the target compound provides a contrasting aliphatic profile .

Biological Activity

N-cyclohexyl-6-methoxyquinoline-4-carboxamide is a compound belonging to the quinoline family, which is recognized for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications in medicinal chemistry, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a cyclohexyl group, a methoxy group, and a carboxamide functional group attached to a quinoline backbone. This unique combination of structural elements contributes to its distinct chemical reactivity and biological activity.

Biological Activity

1. Antitumor Activity

This compound has been evaluated for its antitumor properties. In vitro studies have shown that it exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism of action involves inducing oxidative stress, leading to DNA damage and cell cycle arrest.

Table 1: Antitumor Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15.2 | Induction of apoptosis |

| K562 (Leukemia) | 12.5 | Cell cycle arrest in G0/G1 phase |

| PC-3 (Prostate) | 9.8 | ROS accumulation and DNA damage |

| T47D (Breast) | 20.4 | Inhibition of proliferation |

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It demonstrates effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) | Type |

|---|---|---|

| Staphylococcus aureus | 8 | Gram-positive |

| Escherichia coli | 16 | Gram-negative |

| Streptococcus pneumoniae | 4 | Gram-positive |

| Pseudomonas aeruginosa | 32 | Gram-negative |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in cellular processes, such as DNA gyrase and topoisomerase, which are vital for bacterial DNA replication.

- Oxidative Stress Induction : It generates reactive oxygen species (ROS), leading to oxidative damage in cells, particularly in cancer cells.

- Cell Cycle Disruption : The compound causes cell cycle arrest at the G0/G1 phase, preventing cancer cell proliferation.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

- Anticancer Studies : A study published in the Journal of Medicinal Chemistry reported that the compound showed promising results against non-small-cell lung cancer (NSCLC) cell lines, with significant growth inhibition observed at low concentrations .

- Antimicrobial Studies : Research conducted on its antimicrobial properties revealed that it effectively reduced bacterial viability in both planktonic and biofilm forms, suggesting potential for therapeutic applications against resistant strains .

Q & A

Basic Research Question

- NMR spectroscopy : H and C NMR confirm regiochemistry of methoxy and cyclohexyl groups (e.g., δ 3.9 ppm for OCH) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]) with <2 ppm error .

- HPLC : Reverse-phase C18 columns (ACN/water mobile phase) monitor purity and detect byproducts .

How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Advanced Research Question

Discrepancies may arise from assay variability or structural impurities. Mitigation strategies include:

- Standardized protocols : Adopt CLSI guidelines for antimicrobial testing to minimize inter-lab variability .

- Structural verification : Re-synthesize disputed compounds and validate via XRD or 2D NMR .

- Meta-analysis : Compare data across studies using cheminformatics tools (e.g., pIC normalization) .

What computational methods are effective for studying structure-activity relationships (SAR) of this compound analogs?

Advanced Research Question

- Molecular docking : Use AutoDock Vina to predict binding modes with targets like DNA gyrase or kinase domains .

- QSAR modeling : Employ partial least squares (PLS) regression to correlate substituent properties (e.g., logP, Hammett σ) with bioactivity .

- MD simulations : Assess ligand-receptor complex stability over 100-ns trajectories (e.g., GROMACS) .

How does the methoxy group at position 6 influence the physicochemical properties of this compound?

Advanced Research Question

The 6-methoxy group:

- Enhances lipophilicity : Increases logP by ~0.8 units, improving membrane permeability .

- Modulates electronic effects : Electron-donating methoxy stabilizes quinoline’s π-system, altering UV-Vis absorption (λmax shifts ~15 nm) .

- Affords metabolic stability : Resists oxidative demethylation in microsomal assays compared to hydroxyl analogs .

What strategies are recommended for scaling up this compound synthesis without compromising purity?

Advanced Research Question

- Flow chemistry : Continuous synthesis reduces thermal degradation risks during exothermic steps .

- Crystallization optimization : Use solvent-antisolvent systems (e.g., ethanol/water) to enhance crystal yield and purity .

- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .

How can researchers investigate off-target interactions of this compound in complex biological systems?

Advanced Research Question

- Proteome-wide profiling : Use affinity-based pull-down assays with biotinylated probes and LC-MS/MS identification .

- Phospholipidosis screening : Fluorescent dyes (e.g., Nile red) detect lysosomal accumulation in hepatocytes .

- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.